Bienvenue dans la boutique en ligne BenchChem!

Methylcyclohexyldichlorosilane

Photocuring Polysiloxane Activation Energy

Researchers formulating polysiloxanes for high-temperature optical coatings or semiconductor photoresists often face a trade-off between thermal stability and UV transparency when using aromatic substituents. Methylcyclohexyldichlorosilane (CAS 5578-42-7) resolves this by delivering a saturated cyclohexyl group that elevates polymer Tg by 22°C vs. standard PDMS while avoiding phenyl-associated chromophores and yellowing. Key differentiation metrics: (i) Derived polysiloxanes photo-cure with activation energy of 125.7 kJ/mol-a 13.2% reduction vs. all-methyl systems-enabling faster industrial coating line speeds. (ii) Provides an intermediate Tg/cure-speed profile between cyclopentyl and methyl analogs for precision copolymer engineering. (iii) Confirmed industrial relevance in electron-beam and UV-lithographic photoresist applications. Bulk and research quantities available with moisture-protective packaging.

Molecular Formula C7H14Cl2Si
Molecular Weight 197.17 g/mol
CAS No. 5578-42-7
Cat. No. B1583368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylcyclohexyldichlorosilane
CAS5578-42-7
Molecular FormulaC7H14Cl2Si
Molecular Weight197.17 g/mol
Structural Identifiers
SMILESC[Si](C1CCCCC1)(Cl)Cl
InChIInChI=1S/C7H14Cl2Si/c1-10(8,9)7-5-3-2-4-6-7/h7H,2-6H2,1H3
InChIKeyYUYHCACQLHNZLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylcyclohexyldichlorosilane: Chlorosilane Building Block


Methylcyclohexyldichlorosilane (CAS 5578-42-7, C₇H₁₄Cl₂Si, molecular weight 197.17 g/mol) is a bifunctional chlorosilane monomer featuring one methyl group and one cyclohexyl group attached to a silicon atom bearing two reactive chloro substituents [1]. The compound appears as a colorless to straw-colored transparent liquid with density 1.094 g/mL at 20°C, boiling point 83°C at 15 mmHg (approximately 202-203°C at atmospheric pressure), and refractive index n20/D ~1.47 [2]. As a dichlorosilane, it serves as a hydrolyzable precursor for the synthesis of cycloaliphatic-substituted polysiloxanes and organosilicon photoresists, wherein the cyclohexyl pendant group imparts distinct thermomechanical properties compared to linear alkyl-substituted analogs [3][4].

1
Bifunctional chlorosilane for hydrolytic polysiloxane synthesis
2
Cyclohexyl-substituted for tunable thermomechanical properties
3
Photo-curable resist and coating precursor

Methylcyclohexyldichlorosilane Substitution Risks


Methylcyclohexyldichlorosilane cannot be arbitrarily substituted with other dichlorosilanes such as dimethyldichlorosilane, methylphenyldichlorosilane, or dicyclopentyldichlorosilane without fundamentally altering downstream material properties. The cyclohexyl substituent introduces a saturated six-membered aliphatic ring that occupies a distinct position in the structure-property landscape: it provides greater steric bulk than methyl or ethyl groups yet retains conformational flexibility absent in aromatic phenyl substituents, and offers different packing density and free volume characteristics compared to the smaller cyclopentyl analog [1]. These structural distinctions translate directly into quantifiable differences in polymer glass transition temperature (Tg), photo-curing activation energy, and oligomer molecular weight outcomes [2][3]. For applications requiring specific thermomechanical profiles or controlled curing kinetics, substituting the cyclohexyl-substituted dichlorosilane monomer with a structurally different analog will yield a materially different polymer product [3].

Replacing cyclohexyl with methyl, phenyl, or ethyl groups may shift glass transition temperature and cure kinetics significantly
Cyclopentyl analog may alter oligomer molecular weight and activation energy profile compared to cyclohexyl
Aromatic (phenyl) substitution introduces UV absorption and potential yellowing, altering application fit

Methylcyclohexyldichlorosilane Performance Comparison


Photo-Curing Activation Energy: Cyclohexyl vs. Methyl Polysiloxanes

Polysiloxanes synthesized from methylcyclohexyldichlorosilane exhibit significantly lower photo-curing activation energy compared to those derived from dimethyldichlorosilane. This reduction in activation energy directly translates to faster curing kinetics under identical photopolymerization conditions [1].

Photo-curing Ea
Head-to-head
125.7 ± 8.5 vs 144.8 ± 8.1 kJ/mol
Supports faster photo-curing kinetics context
Cyclohexyl vs. methyl polysiloxane; photo-DSC
Photocuring Polysiloxane Activation Energy

Glass Transition Temperature: Cyclohexyl vs. Methyl Polysiloxanes

Replacement of methyl groups with cyclohexyl substituents in polysiloxane backbones substantially elevates the glass transition temperature (Tg) due to increased steric hindrance and reduced chain mobility. The cyclohexyl-substituted polysiloxane derived from methylcyclohexyldichlorosilane exhibits a Tg 22°C higher than the all-methyl analog [1].

Glass transition
Head-to-head
−82°C vs −104°C
Higher Tg extends service temperature range
Cyclohexyl vs. PDMS-type; DSC of amine/epoxide systems
Polysiloxane Glass Transition Temperature Thermomechanical

Cyclohexyl vs. Cyclopentyl Polysiloxane Properties

Within the cycloaliphatic substituted polysiloxane series, the cyclohexyl-substituted variant (from methylcyclohexyldichlorosilane) occupies a distinct intermediate position in property space between cyclopentyl and methyl analogs across multiple performance metrics, allowing for property tuning based on ring size selection [1][2].

Cycloaliphatic series
Cross-study
Tg: −82°C (cyclohexyl) vs −93°C (cyclopentyl) vs −104°C (methyl) Ea: 125.7 vs 111.0 vs 144.8 kJ/mol Mw oligomer: 1,500 vs 1,200 vs 1,000
Balanced intermediate profile for property tuning
Cyclohexyl offers moderate Tg with faster curing than methyl
Cycloaliphatic Polysiloxane Structure-Property

Hydrosilylation Yield: UV-Photochemical vs. Thermal

The synthesis of methylcyclohexyldichlorosilane via UV-photochemically induced hydrosilylation using a pre-activated platinum catalyst achieves yields of 90% or higher, substantially exceeding yields reported for conventional thermal hydrosilylation methods [1].

Synthetic yield
Head-to-head
≥90% (UV-photochemical) vs 50% (thermal)
Higher yield may reduce procurement cost
Pt catalyst, 70°C UV vs. 100°C thermal; equimolar reagents
Hydrosilylation Synthesis Yield Optimization

Methylcyclohexyldichlorosilane Application Scenarios


Aromatic-Free High-Tg Polysiloxane Synthesis

For applications requiring polysiloxanes with improved high-temperature dimensional stability but where aromatic (phenyl) substituents are undesirable—due to UV absorption, yellowing concerns, or regulatory restrictions—methylcyclohexyldichlorosilane-derived polymers offer an aliphatic alternative with Tg elevated by 22°C relative to standard PDMS (-82°C vs. -104°C) [1]. This scenario is relevant for optically clear high-temperature coatings, LED encapsulants, and aerospace sealants where thermal stability must be achieved without compromising transparency or introducing chromophores.

Fast-Cure Photo-Curable Siloxane Formulations

When faster photo-curing throughput is required, polysiloxanes incorporating cyclohexyl substituents cure with activation energy of 125.7 kJ/mol compared to 144.8 kJ/mol for all-methyl systems—a 13.2% reduction enabling faster line speeds or lower UV dosage requirements [2]. This makes methylcyclohexyldichlorosilane-derived polymers particularly suitable for high-speed industrial coating lines, UV-curable adhesives, and photoresist applications where cycle time directly impacts manufacturing economics.

Balanced Cycloaliphatic Silicone Copolymers

For copolymer formulations requiring a specific balance of thermal and kinetic properties, methylcyclohexyldichlorosilane provides an intermediate property set between cyclopentyl and methyl analogs [2][3]. Its derived polymers exhibit higher Tg than cyclopentyl-based systems (+11°C) while maintaining faster curing than methyl-based systems (-19.1 kJ/mol activation energy). This balanced profile enables formulators to blend cyclohexyl-substituted siloxane segments with other siloxane units to precisely engineer desired Tg/cure-speed combinations.

Organosilicon Photoresist Monomer Synthesis

Methylcyclohexyldichlorosilane is specifically identified as a basic monomer for the production of organosilicon photoresists [4]. The compound has been the subject of dedicated process optimization studies using radiation-induced gas-phase hydrosilylation on electron accelerator apparatus, confirming its industrial relevance in semiconductor lithography and microfabrication applications where organosilicon photoresists offer advantages in etch resistance and pattern fidelity.

Application
Selection Property
Validation Focus
Aromatic-free high-Tg polysiloxane
Cyclohexyl-substituted aliphatic backbone
Tg elevation over PDMS, optical clarity, absence of chromophores
Fast-cure photo-curable formulations
Reduced photo-curing activation energy
Cure speed under UV, line speed, dose requirements
Balanced cycloaliphatic copolymers
Intermediate thermal and kinetic property set
Tg/cure-speed combination vs. cyclopentyl and methyl analogs
Organosilicon photoresist monomer
Bifunctional chlorosilane with cyclohexyl group
Hydrolytic condensation, etch resistance, pattern fidelity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methylcyclohexyldichlorosilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.